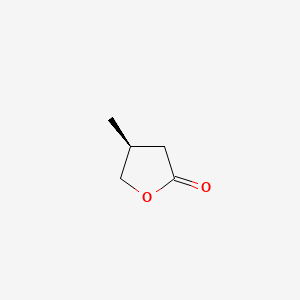

(S)-4-Methyldihydrofuran-2(3H)-one

Beschreibung

BenchChem offers high-quality (S)-4-Methyldihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Methyldihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291959 | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-48-3 | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64190-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to (S)-4-Methyldihydrofuran-2(3H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of the chiral molecule (S)-4-Methyldihydrofuran-2(3H)-one. As a key chiral building block, this lactone holds significant value in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Chirality in Lactone Scaffolds

(S)-4-Methyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone family, is a chiral molecule distinguished by a stereocenter at the fourth position of its five-membered ring. The precise three-dimensional arrangement of the methyl group at this position is crucial, as it profoundly influences the molecule's interaction with other chiral entities, a fundamental principle in modern pharmacology. The γ-butyrolactone ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds, rendering chiral derivatives like the (S)-4-methyl variant highly sought-after intermediates in asymmetric synthesis.[1]

The importance of employing enantiomerically pure starting materials in drug synthesis cannot be overstated. The use of a single enantiomer, such as (S)-4-Methyldihydrofuran-2(3H)-one, allows for the construction of stereochemically defined drug candidates, which is critical for ensuring target specificity and minimizing off-target effects that can arise from the presence of other stereoisomers.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of (S)-4-Methyldihydrofuran-2(3H)-one is essential for its effective use in synthesis and process development. While specific experimental data for the pure (S)-enantiomer is not always readily available in public databases, data for the racemic mixture, commonly known as γ-valerolactone (CAS RN: 108-29-2), provides a useful approximation.[2]

Chemical Structure

The chemical structure of (S)-4-Methyldihydrofuran-2(3H)-one is depicted below. The "S" designation refers to the stereochemical configuration at the C4 carbon, as determined by the Cahn-Ingold-Prelog priority rules.

Figure 2: Generalized workflow for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Key Experimental Considerations

-

Choice of Chiral Catalyst: The selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric reactions.

-

Reaction Conditions: Temperature, pressure, solvent, and reaction time must be carefully controlled to optimize both yield and enantiomeric excess.

-

Purification: Efficient purification methods are necessary to isolate the desired enantiomer from the reaction mixture and any residual starting materials or byproducts.

-

Chiral Analysis: The enantiomeric purity of the final product must be rigorously determined using techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Applications in Drug Development

Chiral lactones are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. (S)-4-Methyldihydrofuran-2(3H)-one, with its defined stereochemistry, can serve as a crucial building block in the total synthesis of complex natural products and novel drug candidates.

For instance, analogs of this compound, such as (R)-4-propyldihydrofuran-2(3H)-one, are key intermediates in the synthesis of antiepileptic drugs like Brivaracetam. [3]This highlights the potential of (S)-4-Methyldihydrofuran-2(3H)-one as a precursor for the development of new therapeutics where a specific stereoisomer is required for biological activity. Its utility extends to the synthesis of various chiral molecules where the stereocenter at the C4 position can be incorporated into the final target structure.

Safety and Handling

(S)-4-Methyldihydrofuran-2(3H)-one should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

(S)-4-Methyldihydrofuran-2(3H)-one is a valuable chiral building block with significant potential in asymmetric synthesis, particularly in the field of drug discovery and development. Its defined stereochemistry makes it an important intermediate for the synthesis of enantiomerically pure pharmaceutical compounds. Further research into efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications and contribute to the development of novel therapeutics.

References

-

gamma-Valerolactone. LookChem. [Link]

-

γ-Butyrolactone application fields. Central Masterbatch. (2023-12-04). [Link]

-

2(3H)-Furanone, dihydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

4-Methyl-gamma-butyrolactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

γ-Butyrolactone. Wikipedia. [Link]

-

2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

Gamma-Valerolactone. PubChem. [Link]

- Method for synthesizing methyl gamma-chlorobutyrate.

- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

Sources

Physical properties of (S)-4-Methyldihydrofuran-2(3H)-one (boiling point, melting point, solubility)

Introduction

(S)-4-Methyldihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a member of a class of compounds that are of significant interest in the fields of flavor chemistry, natural products, and pharmaceutical synthesis. The stereochemistry at the C4 position, combined with the lactone functional group, imparts specific chemical and physical properties that are crucial for its application and handling. This guide provides a comprehensive overview of the key physical properties of (S)-4-Methyldihydrofuran-2(3H)-one, including its boiling point, melting point, and solubility. Due to the limited availability of direct experimental data for this specific stereoisomer, this document leverages data from closely related analogs and predictive models to offer reliable estimates. Furthermore, it outlines detailed, best-practice methodologies for the experimental determination of these properties, ensuring a self-validating approach for researchers.

Predicted Physicochemical Properties

The physical state and solvent compatibility of a compound are dictated by its molecular structure. For (S)-4-Methyldihydrofuran-2(3H)-one, the presence of a polar ester group within a cyclic aliphatic structure suggests it is likely a liquid at room temperature with moderate polarity. The methyl substituent at the C4 position is expected to have a modest impact on its physical properties compared to unsubstituted γ-butyrolactone.

Data Summary

| Physical Property | Predicted/Analog Value | Source (Analog Compound) |

| Boiling Point | ~200-226 °C (at 760 mmHg) | Predicted for propyl analog[1][2][3]; Experimental for 3-methyl analog (202-204 °C) |

| Melting Point | Not available (Expected to be below 0 °C) | Inferred from liquid state of similar lactones at room temperature. |

| Solubility | ||

| Water | Slightly soluble | Predicted for propyl analog (7.4 g/L at 25°C)[3] |

| Organic Solvents | Soluble in alcohols, chloroform, ethers | General solubility of lactones; Predicted for propyl analog[4] |

Detailed Analysis of Physical Properties

Boiling Point

The boiling point of a substance is a critical parameter that informs purification strategies, particularly distillation, and indicates the strength of intermolecular forces. For (S)-4-Methyldihydrofuran-2(3H)-one, dipole-dipole interactions arising from the polar lactone group are the primary intermolecular forces.

-

Expert Insight: Based on data for the closely related (4R)-4-propyldihydrofuran-2(3H)-one, a predicted boiling point is approximately 226.3°C at standard atmospheric pressure[1][2]. Another analog, 3-methyldihydrofuran-2(3H)-one, has a normal boiling point of 423.85 K (150.7 °C) based on the Joback calculation method[5]. The boiling point of 5-butyl-4-methyldihydrofuran-2(3H)-one has been reported as 93-94°C, but this was measured under reduced pressure (5 mm Hg), indicating a significantly higher boiling point at atmospheric pressure[6]. These values suggest that (S)-4-Methyldihydrofuran-2(3H)-one will have a boiling point in the range of 200-230°C. Precise determination via the experimental protocol outlined below is essential for process development.

Melting Point

The melting point provides information about the stability of the crystal lattice and the purity of a solid compound. As many small, substituted lactones are liquids at ambient temperatures, it is anticipated that (S)-4-Methyldihydrofuran-2(3H)-one would have a melting point below room temperature.

-

Expert Insight: The related compound (R)-4-propyldihydrofuran-2(3H)-one is described as a colorless oil, implying a melting point below ambient temperature[7]. Similarly, 5-butyl-4-methyldihydrofuran-2(3H)-one is a clear liquid[6]. While some sources describe the propyl analog as a white crystalline powder, this may refer to specific conditions or polymorphs[3]. It is most probable that (S)-4-Methyldihydrofuran-2(3H)-one is a liquid at standard temperature and pressure, with a melting point significantly below 0°C.

Solubility

Solubility is a key factor in drug development, influencing formulation and bioavailability, and is critical for designing reaction and purification conditions. The γ-butyrolactone scaffold contains a polar ester group capable of acting as a hydrogen bond acceptor, yet it also possesses a nonpolar hydrocarbon backbone.

-

Expert Insight: The solubility of (S)-4-Methyldihydrofuran-2(3H)-one is expected to be moderate. The predicted water solubility for the 4-propyl analog is 7.4 g/L at 25°C, classifying it as "slightly soluble"[3]. In contrast, 5-butyl-4-methyldihydrofuran-2(3H)-one is reported to have very low water solubility (<0.1%)[6]. This highlights the significant impact of alkyl chain length on aqueous solubility. Due to its smaller alkyl substituent, (S)-4-Methyldihydrofuran-2(3H)-one is likely more water-soluble than the butyl analog. It is expected to be miscible with a range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (chloroform, dichloromethane), and ethers (diethyl ether, THF), which is consistent with the properties of similar lactones[4].

Experimental Determination Protocols

To ensure scientific rigor, the following protocols are provided for the precise determination of the physical properties of (S)-4-Methyldihydrofuran-2(3H)-one.

Protocol 1: Boiling Point Determination (Micro-scale)

This method is suitable for small sample quantities and provides high accuracy.

-

Preparation: Place a small volume (0.2-0.5 mL) of the purified (S)-4-Methyldihydrofuran-2(3H)-one into a clean, dry glass test tube (Thiele tube or similar).

-

Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.

-

Heating: Immerse the test tube in a heating bath (e.g., silicone oil) equipped with a calibrated thermometer and a stirrer for uniform heat distribution.

-

Observation: Heat the bath gradually (approx. 2°C per minute). Observe the capillary tube. A continuous stream of bubbles will emerge from the open end as the air inside expands.

-

Equilibrium: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon very slight cooling. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

-

Validation: Record the temperature. Allow the apparatus to cool slightly and then reheat to obtain a second reading for confirmation. The readings should agree within 1°C.

Caption: Workflow for melting point determination using DSC.

Protocol 3: Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining aqueous solubility.

-

System Preparation: Add an excess amount of (S)-4-Methyldihydrofuran-2(3H)-one to a known volume of purified water in a sealed, screw-cap vial. The excess solid/liquid ensures that saturation is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the undissolved solute has settled or separated. Centrifugation may be used to facilitate this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

This guide provides a detailed technical overview of the key physical properties of (S)-4-Methyldihydrofuran-2(3H)-one. While direct experimental data is sparse, a robust understanding of its boiling point, melting point, and solubility profile has been constructed through the analysis of closely related structural analogs and predictive methods. For researchers and drug development professionals, the provided step-by-step experimental protocols offer a validated framework for the precise determination of these critical parameters, ensuring data integrity and facilitating the successful application of this chiral building block in synthesis and formulation.

References

-

ChemBK. (2024). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-3-methyl- (CAS 1679-47-6). Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-Dihydro-4-propyl-2(3H)-furanone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone. Retrieved from [Link]

-

ChemBK. (2024). 63095-51-2. Retrieved from [Link]

Sources

- 1. Brivaracetam Impurity 21 | 63095-60-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. (R)-4-propyldihydrofuran-2(3H)-one CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 5. 2(3H)-Furanone, dihydro-3-methyl- (CAS 1679-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Stereoisomers and chirality of 4-Methyldihydrofuran-2(3H)-one

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Methyldihydrofuran-2(3H)-one

Authored by a Senior Application Scientist

Foreword: The Stereochemical Nuances of a Bio-Based Platform Molecule

4-Methyldihydrofuran-2(3H)-one, more commonly known in the scientific community as γ-valerolactone (GVL), has emerged as a cornerstone of the modern bio-economy. Derived from cellulosic biomass, this colorless liquid is lauded for its potential as a sustainable solvent, a precursor to renewable fuels, and a versatile building block for polymers and high-value chemicals.[1][2] However, to fully exploit its potential, particularly in the realms of pharmaceuticals and fine chemical synthesis, a deeper understanding of its stereochemistry is paramount.

This technical guide moves beyond a surface-level description of GVL to provide researchers, scientists, and drug development professionals with a detailed exploration of its chiral nature. We will dissect its stereoisomeric forms, outline methodologies for their synthesis and separation, and discuss the critical implications of chirality on its application. The protocols and insights herein are designed to be both foundational and field-proven, reflecting a commitment to scientific integrity and practical utility.

Molecular Architecture: The Chiral Center of 4-Methyldihydrofuran-2(3H)-one

At the heart of GVL's stereochemical identity is its molecular structure. The molecule is a five-membered lactone (a cyclic ester) with a methyl group at the fourth carbon position (C4). This substitution at the C4 position creates a stereogenic, or chiral, center.

A chiral center is a carbon atom bonded to four different substituent groups. In the case of GVL, the C4 carbon is attached to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A methylene group within the ring (-CH₂-C=O)

-

The oxygen-bearing carbon of the ring (-CH-O-)

Due to this single chiral center, 4-Methyldihydrofuran-2(3H)-one exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-4-Methyldihydrofuran-2(3H)-one and (S)-4-Methyldihydrofuran-2(3H)-one. While commercially available GVL is typically a racemic mixture (an equal 1:1 mixture of both enantiomers), the biological and chemical activities of the individual enantiomers can differ significantly.[2][3]

Physicochemical Properties: A Tale of Two Identical yet Different Molecules

Enantiomers share identical physical properties in an achiral environment. This means that the boiling point, melting point, density, and refractive index of (R)-GVL and (S)-GVL are the same. Consequently, the data for the commonly used racemic mixture is representative of the individual enantiomers for these specific properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [2][4] |

| Molar Mass | 100.12 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Density | 1.05 g/mL | [2] |

| Melting Point | -31 °C | [2] |

| Boiling Point | 207-208 °C | [2] |

| Solubility in Water | Miscible | [2] |

| CAS Number (Racemate) | 108-29-2 | [2] |

The primary distinctions between enantiomers arise from their interaction with:

-

Plane-polarized light: Each enantiomer rotates plane-polarized light to an equal but opposite degree. This property, known as optical activity, is the basis for polarimetry.

-

Other chiral molecules: Enantiomers can exhibit vastly different binding affinities and reaction rates with other chiral entities, such as enzymes, receptors, or chiral catalysts. This is the foundation of their distinct biological activities and the basis for their separation using chiral chromatography.[5]

The Pursuit of Enantiopurity: Synthesis and Separation Strategies

The production of enantiomerically pure GVL is a critical objective for its use as a chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.[5][6] Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis: Crafting Chirality from the Start

The most elegant and efficient approach is to synthesize a single enantiomer directly. A prevalent method involves the asymmetric hydrogenation of levulinic acid or its esters, which are themselves readily available from biomass.[7] This process utilizes a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other.

Causality Behind Experimental Choice: The choice of an organocatalytic system, for instance, using a chiral cation and a fluoride anion, is driven by the desire for a metal-free, environmentally benign process. The chiral catalyst, such as N-benzylquininium fluoride, creates a chiral environment around the ketone group of the levulinate substrate, directing the hydride attack from a specific face and thus inducing stereoselectivity.[7]

Chiral Resolution: Separating the Mirror Images

When a racemic mixture is produced, it must be separated—or "resolved"—into its individual enantiomers. The most powerful and widely used technique for this on both an analytical and preparative scale is chiral chromatography.[8]

Principle of Separation: Chiral resolution relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP, itself enantiomerically pure, forms transient, diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, allowing for their separation.[9]

Analytical Validation: Protocol for Enantiomeric Separation

A self-validating system for determining the enantiomeric excess (e.e.) of a GVL sample is crucial. Chiral gas chromatography (GC) is a highly effective method for this analysis.

Detailed Protocol: Chiral GC Analysis of 4-Methyldihydrofuran-2(3H)-one

Objective: To separate and quantify the (R)- and (S)-enantiomers of GVL to determine enantiomeric excess.

1. Instrumentation and Materials:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: e.g., a cyclodextrin-based CSP such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin phase.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Sample: Racemic GVL standard and the GVL sample to be analyzed, diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to approx. 1 mg/mL.

2. Chromatographic Conditions (Example):

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 150 °C.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

3. Procedure:

-

Step 1 (System Equilibration): Condition the column and allow the GC system to stabilize under the specified analytical conditions until a stable baseline is achieved.

-

Step 2 (Standard Injection): Inject the racemic GVL standard to determine the retention times for the (R)- and (S)-enantiomers. Two distinct, well-resolved peaks should be observed.

-

Step 3 (Sample Injection): Inject the GVL sample to be analyzed using the same method.

-

Step 4 (Data Analysis):

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the formula:

-

e.e. (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100

-

Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.

-

-

4. Trustworthiness and Self-Validation:

-

The protocol's validity is confirmed by the baseline resolution of the two peaks in the racemic standard injection.

-

Spiking the unknown sample with a small amount of the racemic standard can be used to confirm peak identity.

-

Consistent retention times and peak shapes across multiple runs ensure system stability and reproducibility.

Conclusion: The Imperative of Stereochemical Control

4-Methyldihydrofuran-2(3H)-one (γ-valerolactone) is far more than a simple, bio-based solvent. Its inherent chirality is a critical feature that defines its utility in advanced applications. For drug development professionals and synthetic chemists, the ability to control and verify the stereochemistry of GVL is not merely an academic exercise but a practical necessity. The (R)- and (S)-enantiomers are distinct chemical entities, and harnessing their unique properties requires the robust synthetic and analytical methodologies outlined in this guide. As the chemical industry continues its shift toward sustainable and highly specific manufacturing, a comprehensive understanding of stereoisomerism, as exemplified by GVL, will remain indispensable.

References

- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.

- 2(3H)-Furanone, 5-butyldihydro-4-methyl-. ChemBK.

- 2(3H)-Furanone.

- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI.

- 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-.

- 2(3H)-Furanone, dihydro-4-hydroxy-. Benchchem.

- γ-Valerolactone. Wikipedia.

- 2(3H)-Furanone, dihydro-4-methyl-. NIST WebBook.

- Stereochemical study of a novel tautomeric furanone, homofuraneol. PubMed.

- Synthesis of 3(2H)-furanones. Organic Chemistry Portal.

- Environmentally Friendly Synthesis of γ-Valerolactone by Direct Catalytic Conversion of Renewable Sources.

- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.

- Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide. Benchchem.

- Enantioselective Organocatalytic Synthesis of γ-Valerolactone by Hydrosilylation of Methyl Levulinate. Utrecht University Student Theses Repository.

- Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. Chiral recognition.

- Application of γ-Valerolactone as an Alternative Biomass-Based Medium for Aminocarbonylation Reactions.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

- Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. ScienceDirect.

- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 3. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2(3H)-Furanone, dihydro-4-methyl- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-4-Methyldihydrofuran-2(3H)-one: A Key Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Significance of (S)-4-Methyldihydrofuran-2(3H)-one in Chiral Chemistry

(S)-4-Methyldihydrofuran-2(3H)-one, a notable member of the γ-butyrolactone family, is a valuable chiral intermediate in the landscape of modern organic synthesis and drug development. Its stereochemically defined structure makes it a critical precursor for the enantioselective synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The five-membered lactone ring, substituted with a methyl group at the stereogenic C4 position, provides a robust and versatile scaffold for the construction of a variety of biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and nomenclature to its synthesis and pivotal applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Structural Identification: A Comprehensive Overview

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. (S)-4-Methyldihydrofuran-2(3H)-one is known by several synonyms and identifiers, which are crucial to recognize when navigating chemical databases and literature.

Table 1: Synonyms and Identifiers for (S)-4-Methyldihydrofuran-2(3H)-one

| Identifier Type | Value | Source |

| Systematic Name | (S)-4-Methyldihydrofuran-2(3H)-one | IUPAC |

| Alternative Name | (S)-β-Methyl-γ-butyrolactone | Trivial |

| CAS Registry No. | 64190-48-3 | Chemical Abstracts Service[1][2][3] |

| Molecular Formula | C₅H₈O₂ | ---[1] |

| Molecular Weight | 100.12 g/mol | ---[1][2] |

| InChI Key | ALZLTHLQMAFAPA-BYPYZUCNSA-N | IUPAC[3] |

| SMILES | C[C@H]1CC(=O)OC1 | IUPAC[2] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (S)-4-Methyldihydrofuran-2(3H)-one is essential for its handling, characterization, and use in synthesis.

Table 2: Physicochemical Properties of (S)-4-Methyldihydrofuran-2(3H)-one

| Property | Value | Conditions | Source |

| Physical Form | Yellow to Brown Liquid | Ambient | [3] |

| Boiling Point | 206.6 °C | Atmospheric Pressure | [2] |

| Density | 1.040 g/cm³ | Not Specified | [2] |

| Storage Temperature | 2-8 °C | Recommended | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint for the structural confirmation of (S)-4-Methyldihydrofuran-2(3H)-one. While a complete, publicly available, and fully assigned dataset from a single peer-reviewed source remains elusive, typical spectral characteristics for the γ-butyrolactone scaffold are well-established. Researchers should anticipate signals in the following regions:

-

¹H NMR: The proton spectrum is expected to show characteristic multiplets for the diastereotopic protons on C3, a multiplet for the proton on the stereogenic C4, and signals corresponding to the C5 methylene protons and the C4 methyl group.

-

¹³C NMR: The carbon spectrum will feature a distinct signal for the carbonyl carbon (C2) in the downfield region (typically >170 ppm), along with signals for the methine carbon (C4), the methylene carbons (C3 and C5), and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is expected around 1770 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 100.12, along with a fragmentation pattern typical of γ-butyrolactones.

Asymmetric Synthesis: Strategies and Methodologies

The enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Various strategies have been developed for the synthesis of chiral γ-butyrolactones, often involving asymmetric hydrogenation, enzymatic resolutions, or the use of chiral pool starting materials.

Conceptual Workflow: Asymmetric Hydrogenation

The following diagram illustrates a conceptual workflow for the enantioselective synthesis of (S)-4-Methyldihydrofuran-2(3H)-one, a strategy widely employed for creating chiral centers in similar molecules.

Causality Behind Experimental Choices:

-

Choice of Catalyst: The selection of the chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral phosphine ligand like BINAP) is the most critical parameter. The specific ligand's chirality directly dictates the stereochemical outcome of the hydrogenation, leading to the desired (S)-enantiomer.

-

Hydrogen Pressure and Temperature: These reaction conditions are optimized to ensure complete conversion of the starting material while minimizing side reactions and preventing racemization. High-pressure hydrogenation is often employed to achieve high efficiency.

-

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the catalyst. Alcohols like methanol or ethanol are commonly used.

Applications in Drug Development and Total Synthesis

The primary utility of (S)-4-Methyldihydrofuran-2(3H)-one lies in its role as a versatile chiral precursor. Its stereocenter serves as a foundational element upon which more complex molecular structures are built.

Key Intermediate in Pharmaceutical Synthesis

Chiral γ-butyrolactones are integral components of numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic relevance. These scaffolds are found in medications for a wide range of conditions, including cardiovascular diseases, cancer, and neurological disorders[4].

While specific examples detailing the use of the (S)-4-methyl variant are proprietary or less commonly published, its structural motif is highly relevant. For instance, the analogous (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the synthesis of Brivaracetam , a third-generation antiepileptic drug[4]. This highlights the established pathway of using such chiral lactones to construct pharmacologically active pyrrolidinone systems.

The (S)-β-Methyl-γ-butyrolactone scaffold is also cited as a valuable building block for the stereospecific synthesis of:

-

Vitamin D analogs such as Calcitriol and its derivatives, which are crucial for treating conditions like rickets and hypocalcemia[2].

-

Retinoids , a class of compounds related to Vitamin A, used in the treatment of various dermatological conditions and certain cancers[2].

Role in Natural Product Synthesis

Gamma-butyrolactones are widespread structural motifs in a vast array of natural products exhibiting diverse biological activities, including antifungal and anti-inflammatory properties[1]. The enantiopure nature of (S)-4-Methyldihydrofuran-2(3H)-one makes it an ideal starting material for the total synthesis of such natural products, allowing chemists to confirm their absolute stereochemistry and produce them in quantities sufficient for biological evaluation.

Biological Signaling Pathways: The Broader Context of γ-Butyrolactones

While (S)-4-Methyldihydrofuran-2(3H)-one is primarily valued as a synthetic intermediate, the broader class of γ-butyrolactones (GBLs) is known to play a significant role in biological signaling, particularly in bacteria. In many Streptomyces species, GBLs like A-factor act as microbial hormones or autoregulators, controlling morphological differentiation and the production of secondary metabolites, including antibiotics[5][6].

This signaling mechanism involves the GBL binding to a specific cytoplasmic receptor protein, which often functions as a repressor bound to the promoter region of a biosynthetic gene cluster. Upon binding, a conformational change in the receptor causes it to dissociate from the DNA, thereby derepressing the transcription of genes responsible for producing secondary metabolites[5]. Although (S)-4-Methyldihydrofuran-2(3H)-one is not a known natural signaling molecule in this pathway, its structural similarity provides a basis for the design of synthetic probes to study and manipulate these important bacterial communication systems.

Conclusion and Future Outlook

(S)-4-Methyldihydrofuran-2(3H)-one stands as a testament to the power of small, chiral molecules in enabling the synthesis of complex and life-changing pharmaceuticals. Its value as a stereochemically defined building block is firmly established, providing a reliable and versatile starting point for asymmetric synthesis. While its own intrinsic biological activity is not a current focus of research, the broader family of γ-butyrolactones continues to be a source of inspiration for the discovery of new signaling molecules and therapeutic agents. Future research will undoubtedly continue to leverage the unique stereochemical and functional properties of this and related lactones to access novel chemical space and develop the next generation of precision medicines. The development of more efficient, scalable, and sustainable synthetic routes to this and other chiral lactones will remain a key objective for the process chemistry and drug development communities.

References

-

Kim, J., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. Available at: [Link]

- Google Patents. (2016). Synthetic method of 4-substituted chiral gamma-butyrolactone. CN105801530A.

- Google Patents. (2010). Synthesis method of S-beta-hydroxy-gamma-butyrolactone. CN101891716B.

- Google Patents. (2018). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. EP3392221A1.

-

Barbier, P., & Benezra, C. (1982). Allergenic alpha-methylene-gamma-butyrolactones. Stereospecific syntheses of (+)- and (-)-gamma-methyl-alpha-methylene-gamma-butyrolactones. A study of the specificity of (+) and (-) enantiomers in inducing allergic contact dermatitis. Journal of Medicinal Chemistry, 25(8), 943–946. Available at: [Link]

-

Organic Syntheses. * (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID*. Available at: [Link]

-

Kudo, Y., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Available at: [Link]

-

Kudo, Y., et al. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. Available at: [Link]

-

PubChem. beta-Methyl-gamma-butyrolactone. CID 98451. Available at: [Link]

-

PubChem. Gamma-Butyrolactone. CID 7302. Available at: [Link]

-

SWGDrug. gamma-butyrolactone. Available at: [Link]

-

PubChem. 3-Hydroxybutyrolactone, (3S)-. CID 7269389. Available at: [Link]

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 5. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]

Elusive Presence: The Scarcity of (S)-4-Methyldihydrofuran-2(3H)-one in the Natural World

A comprehensive review of the scientific literature reveals a significant lack of specific information regarding the natural occurrence of the (S)-enantiomer of 4-Methyldihydrofuran-2(3H)-one. Despite extensive searches for its presence in plants, microorganisms, and its potential role as a flavor compound or pheromone, definitive documentation of its isolation from natural sources, its biosynthetic pathway, and its specific ecological role remains largely absent. This technical guide will, therefore, provide a contextual overview of closely related furanones and γ-lactones that are found in nature, highlighting the general importance of stereochemistry in such compounds, while underscoring the current knowledge gap concerning (S)-4-Methyldihydrofuran-2(3H)-one.

The Broader Family: γ-Lactones and Furanones in Nature

γ-Butyrolactones are a class of organic compounds characterized by a five-membered ring containing an ester group. These structures are widespread in nature and contribute significantly to the flavor and aroma profiles of many fruits, foods, and beverages. While the specific target of this guide, (S)-4-Methyldihydrofuran-2(3H)-one, remains elusive, numerous other substituted and chiral γ-lactones have been well-characterized.

For instance, various γ-lactones are known to be produced by the yeast Sporidiobolus salmonicolor, contributing to peach-like aromas. The enantiomeric distribution of these lactones is often specific, with the (R)-enantiomer being predominant for compounds like γ-decalactone. This highlights the stereoselective nature of the biosynthetic pathways in microorganisms.

In the plant kingdom, sesquiterpene lactones, which often contain a γ-lactone ring, are a large and diverse group of secondary metabolites with a wide range of biological activities. Their biosynthesis involves the cyclization of farnesyl pyrophosphate to form a γ-lactone precursor, a reaction catalyzed by sesquiterpene synthases.

The Significance of Chirality in Flavor and Biological Activity

The stereochemistry of volatile compounds such as lactones plays a crucial role in their sensory perception and biological function. Enantiomers of a chiral molecule can exhibit distinct odors and tastes, as their interaction with chiral receptors in the human olfactory and gustatory systems is stereospecific.

While there is no specific flavor profile documented for (S)-4-Methyldihydrofuran-2(3H)-one, studies on related furanones, such as homofuraneol, have shown that their different stereoisomers possess unique sensory characteristics. This underscores the importance of chiral separation and analysis in flavor chemistry.

Furthermore, the biological activity of chiral molecules is often enantiomer-dependent. In the context of insect communication, pheromones are typically highly specific, with only one enantiomer being active. Although searches for (S)-4-Methyldihydrofuran-2(3H)-one as an insect pheromone did not yield positive results, a related compound, (S)-4-methyl-3-heptanone, has been identified as an insect pheromone, demonstrating the principle of stereospecificity in chemical ecology.

Analytical Methodologies for Chiral Lactones

The determination of the enantiomeric composition of chiral compounds in natural matrices requires specialized analytical techniques. The primary method for this purpose is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation.

A General Protocol for Chiral Analysis of γ-Lactones in a Natural Matrix:

-

Extraction: The volatile compounds are typically extracted from the natural source using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

-

Purification: The crude extract may require cleanup to remove interfering compounds. This can be achieved through techniques like column chromatography or liquid-liquid extraction.

-

Chiral Separation: The purified extract is then injected into a chiral GC or HPLC system. The choice of the chiral column is critical and depends on the specific properties of the analyte.

-

Detection and Quantification: A mass spectrometer (MS) is often coupled with the chromatograph for sensitive and selective detection. Quantification is typically performed using an internal standard, and the enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Below is a conceptual workflow for the chiral analysis of a hypothetical γ-lactone from a plant matrix.

Caption: Conceptual workflow for the chiral analysis of γ-lactones.

Conclusion: A Call for Further Research

The absence of specific data on the natural occurrence of (S)-4-Methyldihydrofuran-2(3H)-one in the existing scientific literature presents a clear knowledge gap. While the broader families of γ-lactones and furanones are well-studied, the specific combination of the 4-methyl substitution and the (S)-stereochemistry appears to be either exceptionally rare in nature or has been overlooked in previous investigations.

This situation highlights the vast and underexplored chemical diversity of the natural world. Future research employing advanced analytical techniques, particularly high-throughput chiral screening of a wide variety of natural sources, may yet reveal the presence of this elusive molecule. Should it be discovered, subsequent studies would be warranted to elucidate its biosynthetic pathway, ecological significance, and potential applications in fields such as flavor chemistry, perfumery, and pharmaceuticals. Until then, (S)-4-Methyldihydrofuran-2(3H)-one remains a molecule of synthetic interest with an unknown natural history.

References

Due to the lack of specific literature on the natural occurrence of (S)-4-Methyldihydrofuran-2(3H)-one, a conventional reference list citing direct sources is not possible. The information presented is a synthesis of general knowledge on related compounds and analytical techniques, for which a comprehensive list of individual citations would be extensive and beyond the scope of this focused guide on a compound with limited available data. Key concepts are drawn from established principles in natural product chemistry, stereochemistry, and analytical chemistry.

An In-Depth Technical Guide to the Toxicological Profile of (S)-4-Methyldihydrofuran-2(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current toxicological understanding of (S)-4-Methyldihydrofuran-2(3H)-one, a chiral lactone of significant interest. As specific toxicological data for this enantiomer is limited, this document synthesizes available information on its racemic form, γ-valerolactone (GVL), and outlines the requisite experimental frameworks for a complete safety assessment. This approach is grounded in established regulatory science, providing a robust guide for research and development.

Introduction and Physicochemical Properties

(S)-4-Methyldihydrofuran-2(3H)-one, an isomer of γ-valerolactone (GVL), is a five-membered ring lactone.[1] GVL is recognized as a promising green solvent and a potential biofuel, readily derived from cellulosic biomass.[2] Given its increasing applications, a thorough understanding of its toxicological profile is imperative. This guide will focus on the available data for GVL and delineate the necessary studies to ascertain the specific safety profile of the (S)-enantiomer.

Table 1: Physicochemical Properties of γ-Valerolactone (GVL)

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 207-208 °C | [2] |

| Melting Point | -31 °C | [2] |

| Flash Point | 81 °C | [2] |

| Water Solubility | Miscible | [2] |

Metabolism and Pharmacokinetics

Understanding the metabolic fate of a compound is fundamental to interpreting its toxicological data. γ-Valerolactone is known to be a prodrug to γ-hydroxyvaleric acid (GHV).[2] The lactone ring of GVL is hydrolyzed by lactonases in the liver and plasma to form the active metabolite, GHV.[3] GHV is a homolog of γ-hydroxybutyric acid (GHB) and exhibits similar, though less potent, effects on the central nervous system by acting on the GHB receptor.[3]

It is reasonable to hypothesize that (S)-4-Methyldihydrofuran-2(3H)-one undergoes a similar metabolic conversion to the corresponding (S)-γ-hydroxyvaleric acid. However, stereochemistry can influence the rate and extent of metabolism, as well as the pharmacological and toxicological activity of the resulting metabolite. Therefore, specific pharmacokinetic studies on the (S)-isomer are warranted to confirm this metabolic pathway and to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Caption: A typical workflow for assessing the genotoxicity of a chemical.

This in vitro test is used to detect point mutations. [4][5]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause reverse mutations, restoring the ability of the bacteria to grow on a medium lacking the essential amino acid. [5]* Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted and compared to the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential. [5]

-

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells. [6][7]

-

Principle: Cultured mammalian cells are exposed to the test substance and then arrested in metaphase. The chromosomes are then examined for structural aberrations. [8]* Methodology:

-

Suitable mammalian cell lines (e.g., Chinese Hamster Ovary cells) are treated with the test substance at a minimum of three concentrations, with and without metabolic activation. [9] 2. Cells are harvested at a suitable time after treatment, and metaphase spreads are prepared.

-

Chromosomes are analyzed microscopically for aberrations such as breaks, gaps, and exchanges. [7]A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates a clastogenic effect. [8]

-

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts. [10][11]

-

Principle: The test substance is administered to an animal (usually a rodent). Damage to the chromosomes of developing red blood cells (erythroblasts) can result in small, membrane-bound DNA fragments (micronuclei) being left behind in the cytoplasm of the mature red blood cells. [1]* Methodology:

-

The test substance is administered to the test animals, typically by oral gavage or intraperitoneal injection, at different dose levels. [12] 2. Bone marrow or peripheral blood is collected at appropriate time points after exposure. [10] 3. The cells are stained, and the frequency of micronucleated immature erythrocytes is determined by microscopic analysis. [13]A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates in vivo genotoxicity. [12]

-

Carcinogenicity

There is no specific data on the carcinogenicity of (S)-4-Methyldihydrofuran-2(3H)-one or GVL. However, it is important to consider the potential carcinogenicity of furan and its derivatives, as some have been shown to be hepatotoxic and carcinogenic in animal studies. [14][15]Furan itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). [16]The carcinogenicity of furan is thought to be related to its metabolic activation to a reactive intermediate, cis-2-butene-1,4-dial. [15]

Experimental Protocol: Carcinogenicity Study (OECD 451)

A long-term carcinogenicity study is essential to evaluate the carcinogenic potential of (S)-4-Methyldihydrofuran-2(3H)-one. [17]

-

Principle: The test substance is administered daily to groups of animals for most of their lifespan to observe for the development of tumors. [17]* Test System: Typically, two rodent species (e.g., rats and mice) are used. [18]* Procedure:

-

Groups of animals (at least 50 per sex per group) are exposed to the test substance at three or more dose levels and a control group. [17][18] 2. The substance is usually administered in the diet or drinking water for a period of 18-24 months for mice and 24 months for rats. [18] 3. Animals are monitored for clinical signs of toxicity and the development of palpable masses.

-

At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify any neoplastic lesions.

-

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of (S)-4-Methyldihydrofuran-2(3H)-one has not been specifically studied. A safety assessment for GVL as a fragrance ingredient indicated that for reproductive toxicity, the exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [19]However, for a substance with potential for wider and higher levels of exposure, more comprehensive testing is required.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

An initial assessment of reproductive and developmental toxicity can be performed using the OECD 421 guideline. [20]

-

Principle: This screening test provides preliminary information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early development of offspring. [4]* Procedure:

-

The test substance is administered to several groups of male and female rats at different dose levels.

-

Males are dosed for a minimum of four weeks, and females for two weeks before mating, and dosing continues through mating and gestation for females.

-

Key endpoints evaluated include fertility, gestation length, litter size, and pup viability and growth.

-

For a more comprehensive assessment, an Extended One-Generation Reproductive Toxicity Study (OECD 443) may be necessary.

Human Safety

There is limited direct human safety data for (S)-4-Methyldihydrofuran-2(3H)-one. Human exposure to GVL can occur through its use as a food additive, though at very low levels. [21]There have been reports of GVL being used as a legal substitute for the controlled substance GHB, leading to the detection of its metabolite, GHV, in human urine samples in cases of suspected drug-facilitated sexual assault. [22]These findings highlight the potential for human exposure and the need for a thorough toxicological evaluation.

Conclusion

The available toxicological data for γ-valerolactone, the racemic mixture containing (S)-4-Methyldihydrofuran-2(3H)-one, suggests a low order of acute toxicity and no significant genotoxic potential in the studies conducted so far. However, there is a notable absence of specific data for the (S)-enantiomer, particularly concerning chronic endpoints such as carcinogenicity and reproductive toxicity.

For a comprehensive safety assessment of (S)-4-Methyldihydrofuran-2(3H)-one, it is imperative to conduct a full suite of toxicological studies following established international guidelines, such as those from the OECD. This includes a thorough investigation of its metabolism and pharmacokinetics, a complete battery of genotoxicity tests, and long-term studies to evaluate its carcinogenic and reproductive effects. The experimental frameworks outlined in this guide provide a scientifically sound and regulatory-compliant pathway to fully characterize the toxicological profile of this compound, ensuring its safe use in various applications.

References

-

Gehl, A., et al. (2013). Uptake of Gamma-Valerolactone—Detection of Gamma-Hydroxyvaleric Acid in Human Urine Samples. Journal of Analytical Toxicology, 37(8), 558-562. [Link]

-

Wikipedia. (n.d.). γ-Valerolactone. Retrieved January 23, 2026, from [Link]

-

Li, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 455-466. [Link]

-

Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved January 23, 2026, from [Link]

-

Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved January 23, 2026, from [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved January 23, 2026, from [Link]

-

Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

-

RIFM. (2019). RIFM fragrance ingredient safety assessment, γ-valerolactone, CAS Registry Number 108-29-2. Food and Chemical Toxicology, 134(S1), 110950. [Link]

-

Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved January 23, 2026, from [Link]

-

Safaei, P., Mohajer, A., & Jahed Khaniki, G. (2018). Furan in processed food: formation, toxicology and monitoring: a Review. Journal of Food Safety and Hygiene, 3(1-2), 1-6. [Link]

-

RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved January 23, 2026, from [Link]

-

The Human Metabolome Database. (n.d.). Showing metabocard for 5-Hexyldihydro-4-methyl-2(3H)-furanone (HMDB0037309). Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved January 23, 2026, from [Link]

-

Charles River. (n.d.). Chromosome Aberration Test. Retrieved January 23, 2026, from [Link]

-

ProQuest. (n.d.). The pharmacology of gamma valerolactone (GVL) as compared to gamma hydroxybutyrate (GHB), gamma butyrolactone (GBL), 1,4 butanediol (1,4 BD), ethanol (EtOH) and baclofen (BAC) in the rat. Retrieved January 23, 2026, from [Link]

-

VICH. (n.d.). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. Retrieved January 23, 2026, from [Link]

-

NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 23, 2026, from [Link]

-

Gehl, A., et al. (2013). Uptake of Gamma-Valerolactone—Detection of Gamma-Hydroxyvaleric Acid in Human Urine Samples. Journal of Analytical Toxicology, 37(8), 558-562. [Link]

-

Gentronix. (n.d.). OECD 471: Ames Test. Retrieved January 23, 2026, from [Link]

-

Overton. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]

-

Moser, G. J., et al. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology, 45(1), 233-242. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

-

Hayashi, M., et al. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-10. [Link]

-

The Pharma Guide. (2020, August 10). Carcinogenicity study (OECD 451) [Video]. YouTube. [Link]

-

SGS. (n.d.). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Retrieved January 23, 2026, from [Link]

-

ICH. (n.d.). Safety Guidelines. Retrieved January 23, 2026, from [Link]

-

OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved January 23, 2026, from [Link]

-

FDA. (2017, December 12). Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. [Link]

-

OECD. (2015). OECD Guideline for the Testing of Chemicals 421: Reproduction/Developmental Toxicity Screening Test. [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. The bacterial reverse mutation test | RE-Place [re-place.be]

- 6. nucro-technics.com [nucro-technics.com]

- 7. criver.com [criver.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. genedirex.com [genedirex.com]

- 10. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]

- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 16. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. quantics.co.uk [quantics.co.uk]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. The pharmacology of gamma valerolactone (GVL) as compared to gamma hydroxybutyrate (GHB), gamma butyrolactone (GBL), 1,4 butanediol (1,4 BD), ethanol (EtOH) and baclofen (BAC) in the rat - ProQuest [proquest.com]

- 22. researchgate.net [researchgate.net]

(S)-4-Methyldihydrofuran-2(3H)-one: A Technical Guide to Unexplored Biological Activities

Foreword: Unveiling the Potential of a Chiral Lactone

In the vast landscape of small molecules, the furanone scaffold stands out as a privileged structure, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1] This guide focuses on a specific, yet under-investigated member of this family: (S)-4-Methyldihydrofuran-2(3H)-one. While direct research on this chiral lactone is nascent, its structural relationship to known bioactive molecules provides a strong rationale for its exploration as a potential therapeutic agent. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potential biological activities, plausible synthetic routes, and detailed experimental protocols to unlock its therapeutic promise. We will delve into its potential as a modulator of bacterial communication, an anti-inflammatory agent, and an antifungal compound, providing a roadmap for its scientific investigation.

Physicochemical Properties and Synthetic Strategy

Before exploring its biological potential, it is crucial to understand the fundamental characteristics and synthesis of (S)-4-Methyldihydrofuran-2(3H)-one.

Table 1: Physicochemical Properties of 4-Methyldihydrofuran-2(3H)-one

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | - |

| Molecular Weight | 100.12 g/mol | - |

| Appearance | Colorless liquid (predicted) | General lactone properties |

| Boiling Point | ~195-196 °C (for racemic mixture) | Predicted |

| Solubility | Soluble in water and most organic solvents | Predicted |

Proposed Enantioselective Synthesis: A Chiral Pool Approach

The biological activity of chiral molecules is often stereospecific. Therefore, access to enantiomerically pure (S)-4-Methyldihydrofuran-2(3H)-one is paramount for meaningful investigation. A plausible and efficient synthetic route can be devised from the chiral pool, utilizing readily available and inexpensive L-malic acid.[2]

Diagram 1: Proposed Synthesis of (S)-4-Methyldihydrofuran-2(3H)-one

Caption: Chiral pool synthesis from L-malic acid.

This synthetic strategy offers a cost-effective and stereocontrolled route to the target molecule, making it amenable to laboratory-scale synthesis for biological evaluation.

Potential Biological Activity I: Quorum Sensing Inhibition

One of the most promising avenues for furanone-based compounds is the disruption of bacterial communication, a process known as quorum sensing (QS).[2] QS allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.[2] Inhibiting QS is an attractive anti-infective strategy that may circumvent the development of traditional antibiotic resistance.[3]

Mechanism of Action

Furanones are known to act as antagonists of N-acyl homoserine lactone (AHL)-mediated QS systems, which are common in Gram-negative bacteria like Pseudomonas aeruginosa.[2] It is hypothesized that (S)-4-Methyldihydrofuran-2(3H)-one could competitively bind to the LuxR-type receptors, preventing the binding of the native AHL autoinducers. This would, in turn, repress the expression of QS-controlled genes responsible for virulence and biofilm formation. The (S)-stereochemistry and the 4-methyl group may play a crucial role in the binding affinity and specificity for the receptor.

Diagram 2: Mechanism of Quorum Sensing Inhibition

Caption: Competitive binding to LuxR-type receptors.

Experimental Protocol: Chromobacterium violaceum Violacein Inhibition Assay

A standard and visually intuitive method to screen for QS inhibition is the Chromobacterium violaceum assay. This bacterium produces a purple pigment, violacein, under the control of QS. Inhibition of violacein production without affecting bacterial growth is indicative of QS antagonism.[4]

Step-by-Step Methodology:

-

Culture Preparation: Streak C. violaceum (e.g., ATCC 12472) on a Luria-Bertani (LB) agar plate and incubate at 30°C for 24 hours.[4]

-

Inoculum Preparation: Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.[4]

-

Compound Preparation: Prepare a stock solution of (S)-4-Methyldihydrofuran-2(3H)-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum and the test compound at various concentrations. Include a positive control (a known QS inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate at 30°C for 24 hours with agitation.[5]

-

Violacein Quantification: After incubation, dry the plate and solubilize the violacein pigment in DMSO.[5] Measure the absorbance at 595 nm using a microplate reader.[6]

-

Data Analysis: Quantify the inhibition of violacein production relative to the negative control. Concurrently, assess bacterial growth by measuring OD₆₀₀ to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Potential Biological Activity II: Anti-inflammatory Effects

The furanone scaffold is present in various natural and synthetic compounds with demonstrated anti-inflammatory properties.[7] These compounds can exert their effects through multiple mechanisms, including the inhibition of key inflammatory enzymes.

Proposed Mechanism: Dual COX-2/5-LOX Inhibition

A promising strategy in anti-inflammatory drug design is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This approach can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors. We hypothesize that (S)-4-Methyldihydrofuran-2(3H)-one may act as a dual inhibitor of these enzymes.

Diagram 3: Dual Inhibition of Inflammatory Pathways

Caption: Inhibition of COX-2 and 5-LOX pathways.

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibitor screening kits provide a standardized and efficient method to evaluate the inhibitory potential of (S)-4-Methyldihydrofuran-2(3H)-one against COX-2 and 5-LOX.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the necessary buffers, enzyme solutions (human recombinant COX-2 and 5-LOX), and substrate (arachidonic acid) as per the manufacturer's instructions.[4][8]

-

Compound Dilution: Prepare serial dilutions of (S)-4-Methyldihydrofuran-2(3H)-one and reference inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX).

-

Assay Procedure (COX-2): In a suitable microplate, combine the reaction buffer, heme, COX-2 enzyme, and the test compound or reference inhibitor. Initiate the reaction by adding arachidonic acid.[4]

-

Assay Procedure (5-LOX): In a separate plate, mix the buffer, 5-LOX enzyme, and the test compound. Start the reaction by adding the substrate.[4]

-

Detection: After a defined incubation period, measure the product formation. For COX-2, this often involves the fluorometric detection of Prostaglandin G2.[7] For 5-LOX, the generation of leukotrienes can be quantified.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Biological Activity III: Antifungal Properties

The γ-butyrolactone moiety is a structural feature in several natural products with antifungal activity.[1] This suggests that (S)-4-Methyldihydrofuran-2(3H)-one could also possess antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing

Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), are the gold standard for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Step-by-Step Methodology:

-

Fungal Strain Selection: Choose a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

-

Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI guidelines.

-

Compound Dilution: Perform serial dilutions of (S)-4-Methyldihydrofuran-2(3H)-one and a reference antifungal drug (e.g., fluconazole) in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plates under appropriate conditions (temperature and duration) for each species.

-

MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth.

Preliminary Safety Assessment: In Vitro Cytotoxicity

Prior to any in vivo studies, an initial assessment of the cytotoxicity of (S)-4-Methyldihydrofuran-2(3H)-one is essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[9]

Experimental Protocol: MTT Assay

Step-by-Step Methodology:

-

Cell Line Selection: Choose a panel of human cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines.[10]

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (S)-4-Methyldihydrofuran-2(3H)-one for 24 to 48 hours.[10]

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[11]

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Future Directions and Concluding Remarks

The information and protocols presented in this guide provide a solid foundation for the systematic investigation of the biological activities of (S)-4-Methyldihydrofuran-2(3H)-one. Positive results from these initial in vitro studies would warrant further exploration, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features for activity.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection and inflammation.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.[12]

(S)-4-Methyldihydrofuran-2(3H)-one represents a promising, yet largely untapped, resource in the quest for novel therapeutic agents. Its straightforward synthesis and the known bioactivities of its structural class make it a compelling candidate for further research and development. This guide is intended to catalyze that exploration, providing the necessary tools and rationale to unlock its full potential.

References

- CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google P

- CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone - Google P

-

Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal. (2025). Retrieved from [Link]

-